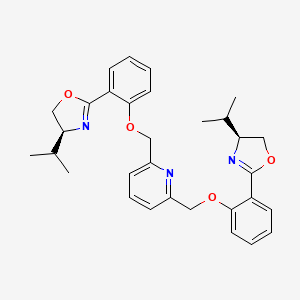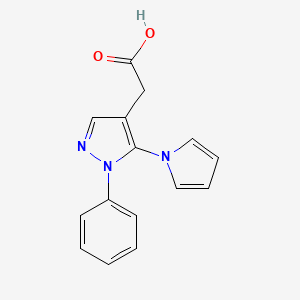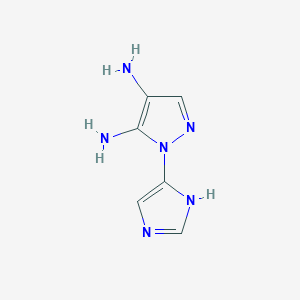
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diketone with an amidine or guanidine, followed by cyclization to form the imidazole ring . The pyrazole ring can be introduced through a similar cyclization process involving hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of catalysts to enhance reaction rates and selectivity, as well as optimized reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while reduction can produce various amine-substituted pyrazoles .
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism by which 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Uniqueness: 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine is unique due to its combination of both imidazole and pyrazole rings, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines .
Propiedades
Fórmula molecular |
C6H8N6 |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H8N6/c7-4-1-11-12(6(4)8)5-2-9-3-10-5/h1-3H,7-8H2,(H,9,10) |
Clave InChI |
AQZGOAIKIGSQBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)N2C(=C(C=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


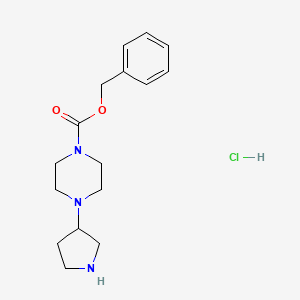
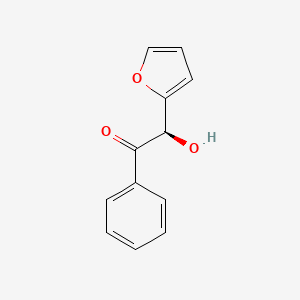

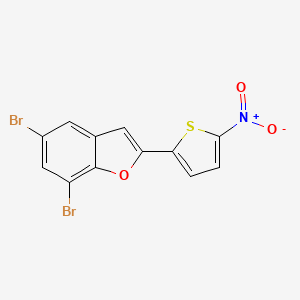
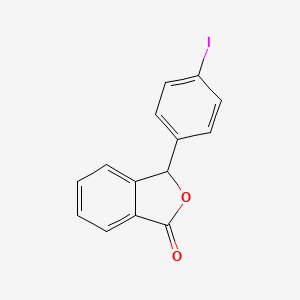
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
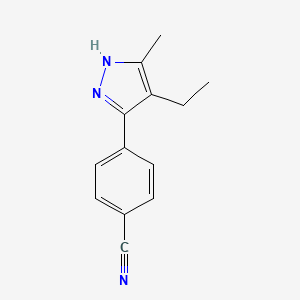
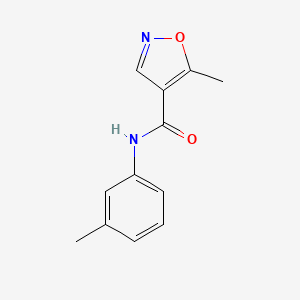
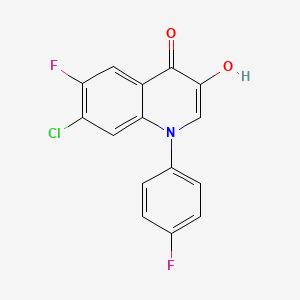
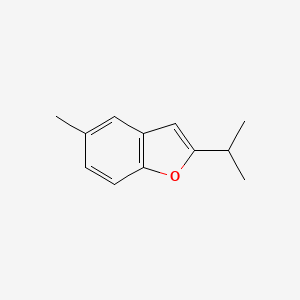
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
